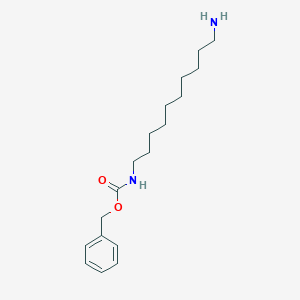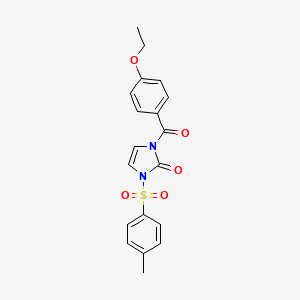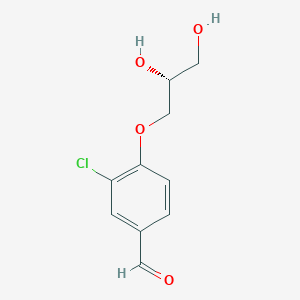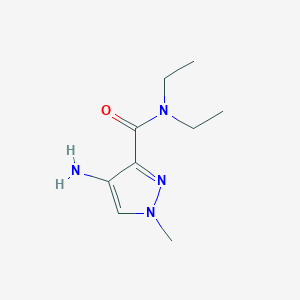
(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one, commonly known as CABT, is a novel and versatile compound with a wide range of scientific applications. CABT is an organochlorine compound with an aromatic ring structure, which makes it highly stable and resistant to degradation. CABT has a unique structure that makes it highly reactive, making it an ideal candidate for use in various scientific research applications. CABT has been studied for its potential applications in biochemistry and physiology, and its potential for use in laboratory experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one involves the condensation of aniline with 2-chloro-6-nitrobenzothiazole followed by reduction and cyclization.
Starting Materials
Aniline, 2-chloro-6-nitrobenzothiazole, Sodium borohydride, Acetic acid, Sodium hydroxide, Ethanol
Reaction
Aniline is reacted with 2-chloro-6-nitrobenzothiazole in the presence of acetic acid to form (2-anilinophenyl)-(6-nitrobenzo[d]thiazol-2-yl)amine., Sodium borohydride is added to the reaction mixture to reduce the nitro group to an amino group, forming (2-anilinophenyl)-(6-amino-benzo[d]thiazol-2-yl)amine., The reaction mixture is then treated with sodium hydroxide and ethanol to cyclize the compound and form (2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one.
Applications De Recherche Scientifique
CABT has a wide range of potential applications in scientific research. It has been studied for its potential use as a catalyst in organic synthesis, as a reagent for the synthesis of heterocycles, and as a fluorescent probe for the detection of various biomolecules. CABT has also been studied for its potential use as an antimicrobial agent, and as a dye for the detection of various enzymes.
Mécanisme D'action
The mechanism of action of CABT is not yet fully understood. However, it is believed that CABT interacts with enzymes and other biomolecules through hydrogen bonding and electrostatic interactions. It is also believed that CABT may act as a free radical scavenger, which may explain its potential use as an antimicrobial agent.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of CABT are not yet fully understood. However, CABT has been shown to have antimicrobial activity against a variety of bacteria, including E. coli and S. aureus. CABT has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of CABT for laboratory experiments is its stability and resistance to degradation. CABT is also highly reactive, making it an ideal candidate for use in various scientific research applications. However, CABT can be toxic if ingested, and its effects on humans are not yet fully understood. Therefore, it is important to exercise caution when handling CABT in the laboratory.
Orientations Futures
The potential future directions for CABT research include further studies on its mechanism of action and biochemical and physiological effects, as well as its potential use in the development of new drugs and therapies. Additionally, further research could be conducted to explore the potential use of CABT as a catalyst in organic synthesis and as a reagent for the synthesis of heterocycles. Finally, CABT could be further studied for its potential use as a fluorescent probe for the detection of various biomolecules.
Propriétés
IUPAC Name |
(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-10-6-7-12-13(8-10)20-14(15(19)18-12)9-17-11-4-2-1-3-5-11/h1-9,17H,(H,18,19)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLJQACTJIBTLB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2857386.png)
![2-[(Oxolan-3-yl)methoxy]acetonitrile](/img/structure/B2857387.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2857388.png)






![Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2857401.png)

![6-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2857404.png)
![1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide](/img/structure/B2857406.png)
